molecular formula C10H17N3O B15231994 2-(((1H-Imidazol-2-yl)methyl)amino)cyclohexan-1-ol

2-(((1H-Imidazol-2-yl)methyl)amino)cyclohexan-1-ol

Katalognummer: B15231994
Molekulargewicht: 195.26 g/mol
InChI-Schlüssel: BKHCQXYFAGJHEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(((1H-Imidazol-2-yl)methyl)amino)cyclohexan-1-ol is a compound that features an imidazole ring, a cyclohexane ring, and an amino alcohol group The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1H-Imidazol-2-yl)methyl)amino)cyclohexan-1-ol typically involves the reaction of imidazole derivatives with cyclohexanone derivatives under specific conditions. One common method involves the use of a reductive amination reaction, where an imidazole derivative is reacted with cyclohexanone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(((1H-Imidazol-2-yl)methyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted amino alcohols.

Wissenschaftliche Forschungsanwendungen

2-(((1H-Imidazol-2-yl)methyl)amino)cyclohexan-1-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(((1H-Imidazol-2-yl)methyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. The amino alcohol group can form hydrogen bonds with biological molecules, affecting their function and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(((1H-Imidazol-2-yl)methyl)amino)cyclohexan-1-ol is unique due to the presence of both an imidazole ring and a cyclohexane ring, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H17N3O

Molekulargewicht

195.26 g/mol

IUPAC-Name

2-(1H-imidazol-2-ylmethylamino)cyclohexan-1-ol

InChI

InChI=1S/C10H17N3O/c14-9-4-2-1-3-8(9)13-7-10-11-5-6-12-10/h5-6,8-9,13-14H,1-4,7H2,(H,11,12)

InChI-Schlüssel

BKHCQXYFAGJHEY-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C(C1)NCC2=NC=CN2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.